Compound C108: A Technical Guide on its Mechanism of Action in Breast Cancer
Compound C108: A Technical Guide on its Mechanism of Action in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound C108 has emerged as a promising small molecule inhibitor with potential therapeutic applications in breast cancer. Its primary mechanism of action revolves around the modulation of the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and apoptosis.[1] Preclinical studies have demonstrated the ability of C108 to inhibit tumor growth both in vitro and in vivo, highlighting its potential as a novel anti-cancer agent.[1] This technical guide provides a comprehensive overview of the core mechanism of action of Compound C108, supported by available preclinical data and detailed experimental insights.
Core Mechanism of Action: Targeting the Hippo-YAP Pathway
The Hippo signaling pathway is a key tumor-suppressive pathway that controls organ size and cell proliferation. Its dysregulation is frequently observed in various cancers, including breast cancer. The transcriptional co-activator Yes-associated protein (YAP) is the main downstream effector of this pathway.[1]
Compound C108 exerts its anti-cancer effects by directly targeting YAP. The core mechanism involves the promotion of YAP ubiquitination and its subsequent degradation.[1] This action effectively inhibits the transcriptional activity of YAP, which is crucial for the expression of genes that drive cell proliferation and suppress apoptosis.[1]
Signaling Pathway Diagram
Caption: C108 promotes YAP ubiquitination and degradation, inhibiting pro-proliferative gene expression.
Interaction with G3BP2 and Regulation of Stress Granules
Further research has revealed a multifaceted mechanism of action for C108, extending beyond the Hippo-YAP pathway. Compound C108 interacts with the Ras-GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2).[2] Specifically, it binds to the RNA-recognition motif (RRM) domain of G3BP2.[2][3]
This interaction has a significant downstream effect: it leads to the degradation of the SART3 mRNA.[2][3] SART3 (squamous cell carcinoma antigen recognized by T cells 3) is known to enhance the expression of pluripotency transcription factors such as Oct-4 and Nanog, which are implicated in the initiation and maintenance of cancer stem cells.[2] By promoting the degradation of SART3 mRNA, C108 can inhibit the activity of tumor-initiating cells.[4]
G3BP2 is also a key component in the formation of stress granules, which are cytoplasmic aggregates that form in response to cellular stress and can contribute to chemoresistance.[4][5] While the direct impact of C108 on stress granule formation requires further elucidation, its interaction with G3BP2 suggests a potential role in modulating this process.
Logical Relationship Diagram
Caption: C108 interacts with G3BP2, leading to SART3 mRNA degradation and tumor suppression.
Preclinical Data Summary
Preclinical investigations have provided evidence for the anti-cancer efficacy of Compound C108 in breast cancer models. The following table summarizes the key findings from these studies.
| Experimental System | Compound C108 Effect | Observed Outcome | Reference |
| In Vitro Cell Culture | Inhibition of Cell Proliferation | Potently inhibits YAP-dependent transcription and cell growth in cells with high background YAP activity. | [1] |
| Xenograft Mouse Model | Reduction of Tumor Growth | Demonstrates a reduction in the growth of xenografted tumors in mice. | [1] |
| In Vitro (ESCC) | Abrogation of Metastasis | Effectively abrogates esophageal squamous cell carcinoma (ESCC) cell metastasis in vitro. | [3] |
| In Vivo (ESCC) | Abrogation of Metastasis | Markedly attenuates ESCC cell metastasis in vivo. | [3] |
Experimental Protocols
Detailed experimental protocols for the studies involving Compound C108 are outlined below, based on the available information.
YAP-Dependent Transcription Assay
A knowledge-based high-throughput screening (HTS) approach was utilized to identify inhibitors of the Hippo-YAP pathway. This likely involved a cell-based reporter assay where the expression of a reporter gene (e.g., luciferase) is driven by a promoter containing TEAD-binding sites.
Workflow:
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Cell Line: A suitable cancer cell line with a constitutively active YAP-TEAD transcriptional program is selected.
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Reporter Construct: Cells are transfected with a reporter plasmid containing a TEAD-responsive element upstream of a reporter gene.
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Compound Treatment: Cells are treated with a library of chemical compounds, including C108, at various concentrations.
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Signal Detection: The activity of the reporter gene is measured (e.g., luminescence for luciferase).
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Analysis: A reduction in the reporter signal indicates inhibition of YAP-dependent transcription.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for identifying inhibitors of YAP-dependent transcription.
Xenograft Mouse Model
To assess the in vivo efficacy of C108, a xenograft mouse model was employed. This involves the transplantation of human cancer cells into immunodeficient mice.
Protocol Outline:
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Cell Implantation: Human breast cancer cells with high YAP activity are subcutaneously injected into immunodeficient mice (e.g., nude mice).
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Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
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Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives Compound C108 (route and dosage determined by preliminary studies), while the control group receives a vehicle.
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Tumor Measurement: Tumor volume is measured regularly (e.g., using calipers) throughout the study period.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
Compound C108 represents a promising therapeutic candidate for breast cancer, primarily through its inhibitory action on the Hippo-YAP signaling pathway and its interaction with G3BP2. The preclinical data strongly support its anti-proliferative and anti-tumor effects. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, optimization of the compound for improved efficacy and safety, and ultimately, the design of clinical trials to evaluate its therapeutic potential in breast cancer patients. The dual mechanism of targeting both the Hippo-YAP pathway and potentially the stress granule response via G3BP2 makes C108 a particularly interesting molecule for further investigation, especially in the context of chemoresistance.
References
- 1. US20150157584A1 - Inhibitors of hippo-yap signaling pathway - Google Patents [patents.google.com]
- 2. Role(s) of G3BPs in Human Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G3BP2 regulated by the lncRNA LINC01554 facilitates esophageal squamous cell carcinoma metastasis through stabilizing HDGF transcript - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress granule: A promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
